![molecular formula C19H20N2O4 B4710499 methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)
methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate
Overview
Description
Methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate, also known as MMB, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of benzamides and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate is not fully understood, but it has been reported to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, which may explain its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate in lab experiments is its relatively simple synthesis method, which allows for easy replication in a laboratory setting. Additionally, this compound has shown promising results in various scientific research applications, making it a potentially useful tool for researchers. However, one limitation of using this compound is its limited availability, which may make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for the use of methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate in scientific research. One potential area of study is its use as a potential treatment for neurodegenerative disorders, such as Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential use as an anticancer agent. Finally, the synthesis of this compound could be optimized to improve its yield and purity, making it more readily available for scientific research.
Scientific Research Applications
Methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has shown potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting its potential use in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
methyl 3-[(4-morpholin-4-ylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-3-2-4-16(13-15)20-18(22)14-5-7-17(8-6-14)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSZMVAKWBCPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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